molecular formula C8H17N3 B1337652 2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine CAS No. 63285-62-1

2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine

Cat. No.: B1337652
CAS No.: 63285-62-1
M. Wt: 155.24 g/mol
InChI Key: COECZYAXFDJEEV-UHFFFAOYSA-N
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Description

2-Methyloctahydro-2H-pyrazino[1,2-a]pyrazine is a bicyclic compound featuring a fully saturated pyrazine ring fused with a piperazine-like ring system. The "octahydro" designation indicates eight hydrogen atoms, signifying complete saturation of the fused rings.

Properties

IUPAC Name

2-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3/c1-10-4-5-11-3-2-9-6-8(11)7-10/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COECZYAXFDJEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493866
Record name 2-Methyloctahydro-2H-pyrazino[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63285-62-1
Record name 2-Methyloctahydro-2H-pyrazino[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine can be achieved through various synthetic routes. One notable method involves a serendipitous one-pot synthesis during a nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method represents the shortest access to this pharmacologically relevant heterobicyclic system.

Another approach involves a multi-step synthesis starting from ethyl 1,4-dibenzylpiperazine-2-carboxylate, which requires seven steps to yield the unsubstituted octahydro-2H-pyrazino[1,2-a]pyrazine . Additionally, a transannular reaction during the HBr-mediated detosylation of 1,4,7-tritosyl-1,4,7-triazadecan-9-ol has been reported, which requires fractional crystallization to separate the desired product from isomeric byproducts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate optimization for industrial conditions.

Chemical Reactions Analysis

Types of Reactions

2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the compound’s functional groups.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazine derivatives, including 2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine, exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazinoindole derivatives that demonstrated efficacy against different cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Neuropsychiatric Disorders

The compound has been investigated for its potential in treating neuropsychiatric conditions. Pyrazine derivatives have shown promise as partial agonists at serotonin receptors, which are crucial in managing mood disorders. For instance, certain derivatives have been reported to selectively bind to the 5HT_2C receptor subtype, indicating potential therapeutic applications in treating depression and anxiety disorders .

Anti-infective Properties

The biological activities of pyrazine compounds extend to anti-infective applications. Some studies have reported that derivatives of pyrazines possess antibacterial and antifungal properties. For example, the synthesis of novel pyrazine-based compounds has shown significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : Utilizing metal catalysts for cyclization reactions has been a common approach to synthesize pyrazine derivatives efficiently.
  • Functionalization Strategies : Modifying existing pyrazines through various chemical reactions enhances their biological activity and specificity for targeted applications.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of pyrazinoindole derivatives and evaluated their anticancer properties against human cancer cell lines. The results showed that certain compounds significantly inhibited cell proliferation and induced apoptosis, highlighting the potential of this compound as a lead compound for further development in oncology .

Case Study 2: Neuropharmacological Effects

In another investigation, the neuropharmacological effects of several pyrazine derivatives were assessed in animal models. The findings indicated that these compounds could modulate neurotransmitter systems effectively, suggesting their utility in developing treatments for psychiatric disorders such as schizophrenia and depression .

Comparison with Similar Compounds

Piperazinylimidazo[1,2-a]pyrazines
  • Structure : Imidazo[1,2-a]pyrazine core fused with a piperazinyl substituent (e.g., compound 2a in ).
  • Synthesis: Synthesized via palladium-catalyzed amino- or alkoxycarbonylation, enabling regioselective functionalization .
  • Key Feature: The imidazo ring introduces aromaticity, contrasting with the fully saturated pyrazino ring in the target compound.
Benzoimidazo-pyrrolopyrazines
  • Structure : Polycyclic systems combining benzene, imidazole, and pyrrolo rings (e.g., benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine in ).
  • Synthesis : Acid-catalyzed cyclodehydration and aromatization of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines .
  • Key Feature : Extended π-conjugation enables deep blue fluorescence (λem ≈ 450 nm), unlike the saturated target compound, which likely lacks optical activity .
Imidazo[1,2-a]pyrazines as CDK9 Inhibitors
  • Structure : Substituents at positions 2 (e.g., pyridin-4-yl) and 3 (aliphatic/aromatic amines) ().
  • Synthesis : Multi-step synthesis with yields up to 97% for pyridin-4-yl derivatives .
  • Key Feature: Hydrogen bonding between N1 of the imidazo ring and Ile25 of CDK9 drives inhibitory activity, a feature absent in the non-aromatic target compound .
Tetrahydropyrrolo[1,2-a]pyrazine Derivatives (AS-3201)
  • Structure : Spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine with an (R)-configuration ().
  • Synthesis : Enantioselective synthesis yielding a potent aldose reductase inhibitor (IC50 = 1.5 × 10⁻⁸ M) .
  • Key Feature : Stereochemistry critically impacts activity; the target compound’s stereochemistry remains unexplored.

Physicochemical and Conformational Properties

  • Rotameric Stability : Imidazo[1,2-a]pyrazines exhibit rotameric conformations stabilized by hydrogen bonds (e.g., OH/N, ArH/N interactions) (). The saturated target compound may adopt fewer conformers due to reduced ring flexibility .
  • Solubility and Permeability : Benzoimidazo-pyrrolopyrazines show good cell permeability and low phototoxicity, advantageous for bioimaging . The target compound’s octahydro structure may enhance solubility compared to aromatic analogs.
  • Thermal Stability: Pyrazino[2,3-e][1,2,3,4]tetrazine-based HEDCs () highlight the role of substituents in stability. The methyl group in the target compound may improve stability relative to unsubstituted analogs .

Biological Activity

2-Methyloctahydro-2H-pyrazino[1,2-a]pyrazine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets. Its chemical formula is C₁₁H₁₈N₂, and it belongs to the class of pyrazine derivatives. The compound's structure is conducive to its role as a pharmacophore in drug design.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:

  • 5-HT2C Receptor Agonism : Research indicates that this compound acts as an agonist at the 5-HT2C serotonin receptor. This interaction can modulate neurotransmitter release and has implications for mood regulation and appetite control .
  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways, which could be beneficial in treating conditions like obesity and mood disorders by altering serotonin levels.

Antidepressant Effects

Studies have highlighted the potential antidepressant properties of this compound. It has been shown to improve mood in animal models, suggesting its utility in treating depression-related disorders. The compound's ability to selectively activate the 5-HT2C receptor may contribute to these effects by enhancing serotonergic signaling .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory activity by modulating immune responses. It has been observed to reduce pro-inflammatory cytokines in vitro, indicating a potential role in managing inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanism of action and efficacy as an anticancer agent .

Case Studies and Research Findings

Several case studies have explored the biological effects of pyrazino derivatives similar to this compound:

  • Neuropsychiatric Disorders : A study demonstrated that compounds with similar structures showed significant efficacy in animal models for neuropsychiatric disorders. These compounds were found to selectively bind to serotonin receptors, which aligns with the proposed mechanism for this compound .
  • Cancer Research : In vitro studies indicated that pyrazino derivatives could inhibit cell proliferation in several cancer types. The findings suggest that these compounds may interfere with cell cycle progression and induce apoptosis in malignant cells .

Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AntidepressantAgonism at 5-HT2C receptor; improved mood in animal models
Anti-inflammatoryReduced pro-inflammatory cytokines; potential for inflammatory disease management
AnticancerCytotoxic effects observed in cancer cell lines; warrants further investigation

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine?

  • Methodological Answer :

  • Domino reactions : Utilize vinyl azides and cyclic amines to construct the bicyclic framework via tandem cyclization .
  • Hydrazine derivatives : React hydrazines with ketones or aldehydes to form hydrazone intermediates, followed by cyclization under acidic or basic conditions (e.g., ethanol reflux) .
  • Trifluoroacetylation : Modify the pyrazine core using trifluoroacetic anhydride to introduce functional groups for downstream applications .
    • Key References : Multi-step protocols from pyrrolopyrazine synthesis (e.g., Chen et al., 2010) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : Assign stereochemistry and confirm hydrogenation states (e.g., 1H^1H-NMR for methyl group integration and 13C^{13}C-NMR for ring saturation) .
  • X-ray crystallography : Resolve conformational ambiguity in the octahydro fused-ring system (e.g., disorder analysis at 295 K) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for deuterated analogs .
    • Key References : Structural studies on pyrazine derivatives (e.g., Shan et al., 2012) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral auxiliaries : Introduce enantioselectivity using L-proline or Evans’ oxazolidinones during cyclization steps .
  • Catalytic asymmetric hydrogenation : Apply Ru-BINAP catalysts to reduce double bonds in intermediates (e.g., pyrazinone precursors) .
  • Crystallographic validation : Confirm stereochemistry via single-crystal X-ray diffraction to resolve racemic mixtures .
    • Key References : Stereochemical protocols from hydrazone synthesis (e.g., El-Sayed et al., 2019) .

Q. How should researchers address contradictions in spectroscopic data for this compound analogs?

  • Methodological Answer :

  • Multi-technique validation : Cross-reference NMR, IR, and X-ray data to resolve discrepancies in ring conformation or substituent orientation .
  • Computational modeling : Use density functional theory (DFT) to predict 1H^1H-NMR chemical shifts and compare with experimental results .
  • Solvent effects : Re-evaluate spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding or tautomerization .
    • Key References : Case studies on pyrazine-based Zn(II) complexes (e.g., Liang et al., 2012) .

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate bond lengths, dipole moments, and frontier molecular orbitals .
  • Molecular docking : Screen for bioactivity by docking into protein targets (e.g., kinases or GPCRs) using AutoDock Vina .
  • Solubility prediction : Apply COSMO-RS models to assess solubility in polar aprotic solvents (e.g., DMF or acetonitrile) .
    • Key References : Triazole-pyrazine hybrid studies (e.g., Zhou et al., 2011) .

Q. What strategies mitigate instability of this compound under ambient conditions?

  • Methodological Answer :

  • Inert atmosphere storage : Use Schlenk lines or gloveboxes to prevent oxidation of the saturated ring system .
  • Stabilizing salts : Convert the free base to hydrochloride salts to enhance crystalline stability .
  • Lyophilization : Freeze-dry aqueous solutions to avoid hydrolytic degradation .
    • Key References : Handling protocols for hygroscopic pyrazines (e.g., NIST guidelines) .

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